

In Vivo Efficacy of ML471 in Mouse Models: A Technical Guide

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Compound of Interest

Compound Name: **ML471**

Cat. No.: **B15562556**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of **ML471**, a novel antimalarial compound, in mouse models. The information presented is based on preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Executive Summary

ML471 is a potent and selective inhibitor of the *Plasmodium falciparum* cytoplasmic tyrosine tRNA synthetase (PfTyrRS). It operates through a "reaction hijacking" mechanism, leading to the formation of a stable, inhibitory Tyr-**ML471** conjugate within the enzyme's active site. This targeted action disrupts protein synthesis in the malaria parasite. In vivo studies have demonstrated that **ML471** exhibits single-dose oral efficacy in a severe combined immunodeficient (SCID) mouse model of *P. falciparum* malaria. The compound is well-tolerated and displays a long in vivo half-life, making it a promising candidate for further antimalarial drug development.

Data Presentation

In Vivo Efficacy of ML471 against *P. falciparum* in SCID Mice

The in vivo efficacy of **ML471** was evaluated in a SCID mouse model engrafted with human red blood cells and infected with *P. falciparum*. A single oral dose of **ML471** was administered on day 3 post-infection.

Treatment Group	Day 4 Parasitemia (%)	Day 5 Parasitemia (%)	Day 6 Parasitemia (%)	Day 7 Parasitemia (%)
Vehicle Control	~2.5	~5.0	~8.0	~12.0
ML471 (100 mg/kg)	~1.0	<0.5	<0.1	<0.1
ML471 (200 mg/kg)	~0.8	<0.1	<0.1	<0.1

Data are estimated from graphical representations in the source literature and presented for comparative purposes.

Pharmacokinetic Parameters of **ML471** in SCID Mice

Pharmacokinetic analysis of **ML471** was conducted in SCID mice following a single oral dose.

Parameter	100 mg/kg Dose	200 mg/kg Dose
AUC (0-120h) (μ M.h)	640	550
Cmax (μ M)	~6.0	~8.0
Tmax (h)	~8	~8
Half-life ($t^{1/2}$) (h)	~24	~24

Pharmacokinetic data are derived from supplementary information in the cited literature.[\[1\]](#)

Experimental Protocols

In Vivo Efficacy Study in *P. falciparum*-infected SCID Mice

Mouse Model: Severe Combined Immunodeficient (SCID) mice are used for these studies due to their inability to reject human cells.

Human Red Blood Cell Engraftment:

- SCID mice are intraperitoneally injected with 0.5 mL of human red blood cells (hRBCs) daily for 5 consecutive days.
- Engraftment is confirmed by flow cytometry to ensure a sufficient population of hRBCs for parasite growth.

P. falciparum Infection:

- Engrafted SCID mice are infected intravenously with approximately 2×10^7 *P. falciparum* (Pf3D70087/N9 strain) infected red blood cells.
- Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

ML471 Administration:

- **ML471** is formulated in a suitable vehicle for oral administration (e.g., a mixture of 10% DMSO, 40% PEG400, and 50% water).
- On day 3 post-infection, a single oral gavage dose of **ML471** (100 mg/kg or 200 mg/kg) or the vehicle control is administered to the respective groups of mice.

Efficacy Assessment:

- Peripheral blood is collected daily from the tail vein.
- Thin blood smears are prepared, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).
- The efficacy of **ML471** is determined by the reduction in parasitemia in the treated groups compared to the vehicle control group.

Pharmacokinetic Analysis

Sample Collection:

- Following oral administration of **ML471**, blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours) via tail vein or cardiac puncture.
- Blood samples are processed to separate plasma.

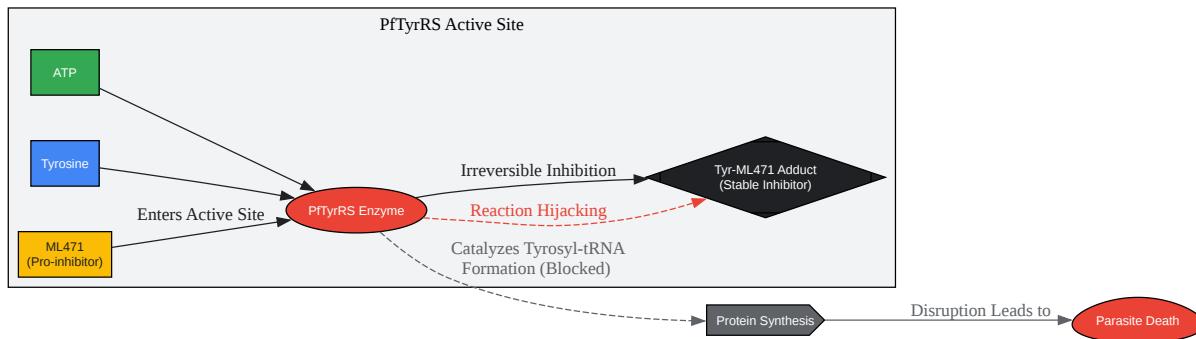
Bioanalysis:

- The concentration of **ML471** in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

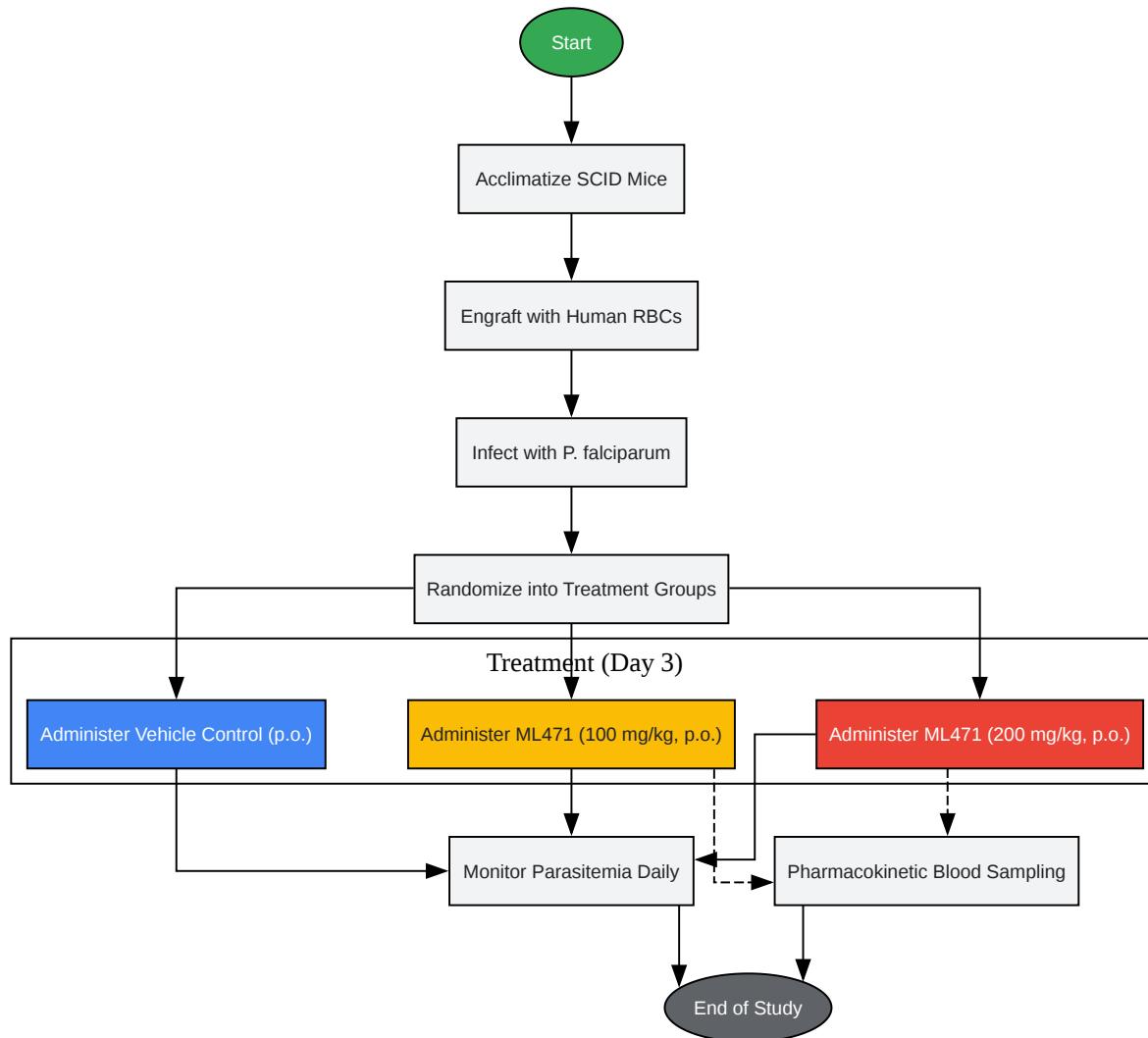
- Pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t_{1/2}), are calculated using appropriate pharmacokinetic software.

Mandatory Visualization



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Caption: Mechanism of **ML471** action via reaction hijacking of PfTyrRS.



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References

- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]

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